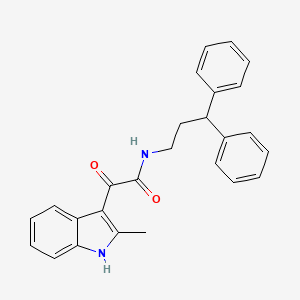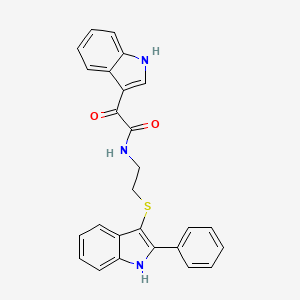
2-(1H-indol-3-yl)-2-oxo-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide
描述
“2-(1H-indol-3-yl)-2-oxo-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide” is a compound that has been studied for its potential antiviral properties . It specifically targets the RNA-dependent RNA polymerase (RdRp) of both respiratory syncytial virus (RSV) and influenza A virus . This suggests that it may also have the ability to inhibit SARS-CoV-2 replication by targeting its RdRp activity .
Synthesis Analysis
The compound was synthesized according to a process reported in a previous study . The synthesis involved the use of 2,3-dithioindole .
Chemical Reactions Analysis
The compound was tested against SARS-CoV-2 RdRp using a cell-based assay . Among the tested compounds, it was found to strongly inhibit SARS-CoV-2 RdRp activity while exhibiting low cytotoxicity and resistance to viral exoribonuclease .
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have various molecular and cellular effects.
生化分析
Biochemical Properties
2-(1H-indol-3-yl)-2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}acetamide plays a crucial role in biochemical reactions due to its unique structure. The compound interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with RNA-dependent RNA polymerase (RdRp) of respiratory syncytial virus (RSV) and influenza A virus, inhibiting viral replication . This interaction highlights the compound’s potential as an antiviral agent. Additionally, the indole moiety in the compound is known for its ability to bind with high affinity to multiple receptors, which can lead to various biological activities .
Cellular Effects
The effects of 2-(1H-indol-3-yl)-2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}acetamide on cellular processes are profound. The compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce inflammation and pro-inflammatory gene expression in arthritic rats . This indicates that the compound can modulate immune responses and potentially serve as an anti-inflammatory agent. Furthermore, the compound’s impact on cell signaling pathways can lead to changes in cellular metabolism, affecting overall cell function.
Molecular Mechanism
At the molecular level, 2-(1H-indol-3-yl)-2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}acetamide exerts its effects through various mechanisms. It binds to specific biomolecules, such as RdRp, inhibiting their activity and preventing viral replication . The compound also influences enzyme activity, either inhibiting or activating them, which can lead to changes in gene expression. For instance, the compound’s interaction with pro-inflammatory genes results in reduced expression, thereby mitigating inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-indol-3-yl)-2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}acetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environments may lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, particularly in reducing inflammation and modulating immune responses .
Dosage Effects in Animal Models
The effects of 2-(1H-indol-3-yl)-2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}acetamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively reduce inflammation and pro-inflammatory gene expression without significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily lead to increased benefits .
Metabolic Pathways
2-(1H-indol-3-yl)-2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}acetamide is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism, influencing metabolic flux and metabolite levels. For instance, the compound’s interaction with RdRp affects the metabolic pathways of viral replication, inhibiting the production of viral RNA . Additionally, the compound’s impact on pro-inflammatory gene expression can alter metabolic pathways related to inflammation and immune responses .
Transport and Distribution
Within cells and tissues, 2-(1H-indol-3-yl)-2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}acetamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within cells. The compound’s distribution is crucial for its biological activity, as it needs to reach specific cellular compartments to exert its effects . Studies have shown that the compound can accumulate in inflamed tissues, enhancing its anti-inflammatory properties .
Subcellular Localization
The subcellular localization of 2-(1H-indol-3-yl)-2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}acetamide is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound’s interaction with RdRp occurs within the cytoplasm, where viral replication takes place . Additionally, the compound’s localization in inflamed tissues suggests that it may be targeted to specific cellular compartments involved in immune responses .
属性
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c30-24(20-16-28-21-12-6-4-10-18(20)21)26(31)27-14-15-32-25-19-11-5-7-13-22(19)29-23(25)17-8-2-1-3-9-17/h1-13,16,28-29H,14-15H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEMCJFSLGAILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


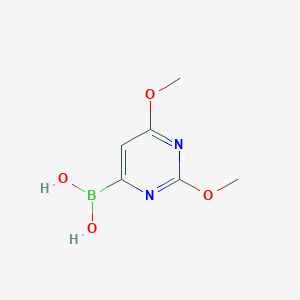
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3288558.png)
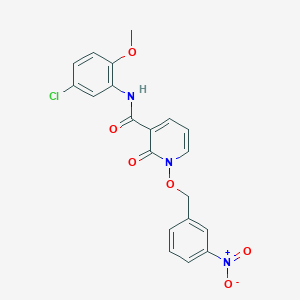
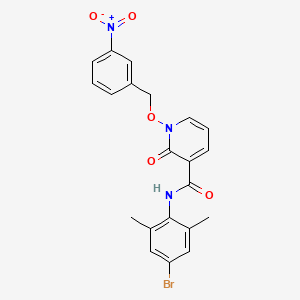
![1-((3-chlorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3288598.png)
![1-((3-chlorobenzyl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3288599.png)
![1-((3-chlorobenzyl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3288604.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3288608.png)
![1-((3-chlorobenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3288610.png)
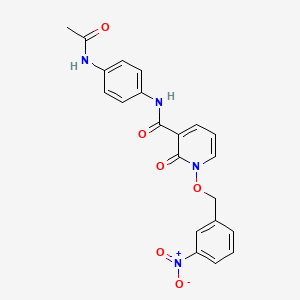


![2-(2-methyl-1H-indol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide](/img/structure/B3288646.png)
